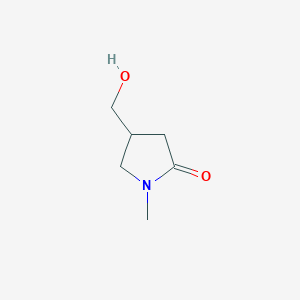

4-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Description

Contextualization within the Pyrrolidin-2-one Chemical Class

The pyrrolidin-2-one, or γ-lactam, structure is a fundamental heterocyclic scaffold in organic chemistry. nih.govhmdb.ca It consists of a five-membered ring containing a nitrogen atom and a carbonyl group at the second position. hmdb.ca The simplest member of this class is 2-pyrrolidinone (B116388) itself, which is the lactam derived from the intramolecular condensation of gamma-aminobutyric acid (GABA). nih.govchemicalbook.com

Derivatives of pyrrolidin-2-one are widespread and have found numerous applications. For instance, N-methyl-2-pyrrolidone (NMP) is a widely used high-boiling, non-corrosive, polar aprotic solvent in various industrial processes, including the petrochemical and polymer industries. wikipedia.orgsolubilityofthings.com The utility of the pyrrolidin-2-one class stems from its chemical stability and its ability to serve as a scaffold for introducing diverse functional groups at various positions on the ring. ontosight.ai These modifications can significantly influence the molecule's physical, chemical, and biological properties. researchgate.net The pyrrolidinone ring is present in a variety of biologically active compounds and pharmaceuticals, highlighting its importance in medicinal chemistry. ontosight.airesearchgate.net

Significance of the Hydroxymethyl Pyrrolidin-2-one Scaffold in Synthetic and Medicinal Chemistry

The inclusion of a hydroxymethyl group on the pyrrolidin-2-one scaffold introduces a key functional group that enhances the molecule's utility in both synthetic and medicinal chemistry. The hydroxyl group provides a reactive site for further chemical modifications, allowing the scaffold to be used as a versatile building block or intermediate in the synthesis of more complex molecules. researchgate.net

In medicinal chemistry, the pyrrolidinone ring is considered a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities. researchgate.net The hydroxymethyl group can participate in hydrogen bonding, which is a crucial interaction for the binding of molecules to biological targets such as enzymes and receptors. For example, research on related structures like 2-(hydroxymethyl)pyrrolidine-based inhibitors has shown that the hydroxymethyl group can form essential hydrogen bonds with amino acid residues in the active sites of enzymes like sphingosine (B13886) kinases. nih.gov

Furthermore, chiral versions of hydroxymethyl pyrrolidinones, such as (5S)-5-(Hydroxymethyl)pyrrolidin-2-one, are valuable chiral synthons. researchgate.netnbinno.com They serve as starting materials for the asymmetric synthesis of pharmaceuticals, where specific stereochemistry is often critical for therapeutic activity. researchgate.net The ability to build upon the hydroxymethyl pyrrolidin-2-one scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs, aiming to develop new therapeutic agents with improved potency and selectivity. researchgate.netnih.gov The scaffold has been incorporated into molecules designed to target a range of conditions, demonstrating its broad potential in the development of new medicines. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJLDXOAORTQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619993 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-20-6 | |

| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatizations of 4 Hydroxymethyl 1 Methylpyrrolidin 2 One

Reactions Involving the Hydroxymethyl Functionality

The primary alcohol of the hydroxymethyl group is a versatile handle for numerous chemical modifications, including oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed. Mild oxidizing agents can selectively convert the primary alcohol to an aldehyde, 4-formyl-1-methylpyrrolidin-2-one. Stronger oxidation conditions will lead to the formation of the corresponding carboxylic acid, 1-methyl-2-oxopyrrolidine-4-carboxylic acid. The Pinnick oxidation, which uses sodium chlorite, is a method well-suited for the oxidation of aldehydes to carboxylic acids under mild conditions and is tolerant of various functional groups. wikipedia.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. chemrevise.orgchemguide.co.uk For instance, the reaction of (rac)-1-(hydroxymethyl)-4-methylpyrrolidin-2-one with acetic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) yields (rac)-1-(acetoxymethyl)-4-methylpyrrolidin-2-one. mdpi.com This transformation is a common strategy to introduce a variety of ester functionalities.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (rac)-1-(Hydroxymethyl)-4-methylpyrrolidin-2-one | Acetic anhydride, DMAP | (rac)-1-(Acetoxymethyl)-4-methylpyrrolidin-2-one | mdpi.com |

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. This method allows for the introduction of a wide range of alkyl or aryl groups to the oxygen atom.

Transformations of the Pyrrolidin-2-one Lactam Ring

The five-membered lactam ring of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one can also undergo several transformations, including reduction and hydrolysis, which alter the core structure of the molecule.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to a pyrrolidine (B122466). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. google.comlibretexts.orgleah4sci.com The reduction of N-alkyl-pyrrolidin-2-ones with lithium aluminum hydride can yield the corresponding N-alkyl-pyrrolidines. rsc.org

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| N-Alkyl-pyrrolidin-2-one | Lithium aluminum hydride (LiAlH₄) | N-Alkyl-pyrrolidine | rsc.org |

Hydrolysis: The amide bond within the lactam ring can be cleaved through hydrolysis, typically under acidic or basic conditions, leading to the ring-opened product, 4-(methylamino)butanoic acid. lookchem.comresearchgate.net The rate of hydrolysis of N-methylpyrrolidone has been shown to be significantly affected by factors such as the concentration of alkali and temperature. researchgate.net

Ring Contraction and Expansion: Pyrrolidine derivatives can be synthesized through ring contraction of larger ring systems like pyridines. osaka-u.ac.jpresearchgate.net Conversely, ring expansion reactions can also occur under certain conditions, though these are less common for the pyrrolidinone ring itself without specific functionalities to facilitate such rearrangements. wikipedia.org The selective synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. researchgate.netrsc.org

Synthetic Utility of Derivatized this compound Analogues

The derivatives of this compound serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. The pyrrolidine scaffold is a prevalent core structure in many biologically active natural products and medicinal molecules. nih.govnih.gov

Derivatized analogues find utility as:

Precursors for Biologically Active Molecules: The pyrrolidin-2-one nucleus is a key pharmacophore in a variety of psychoactive and nootropic agents. For example, analogues of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to nebracetam, have been synthesized and investigated for their potential nootropic activity. Furthermore, various pyrrolidine derivatives have been evaluated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netebi.ac.ukresearchgate.net

Chiral Synthons: Enantiomerically pure derivatives of 4-(hydroxymethyl)-pyrrolidin-2-one can serve as valuable chiral synthons in asymmetric synthesis. researchgate.net The stereocenter at the 4-position can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of optically active target molecules.

Intermediates in Cycloaddition Reactions: Pyrrolidine-based structures can be utilized as versatile synthons in reactions such as [3+2] cycloadditions of azomethine ylides to construct more complex heterocyclic systems. mdpi.com

The diverse chemical transformations possible for this compound, coupled with the biological significance of the pyrrolidinone scaffold, underscore the importance of this compound and its derivatives in synthetic and medicinal chemistry. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Pyrrolidin 2 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is in turn affected by neighboring atoms and functional groups.

N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom are expected to appear as a singlet, typically in the range of 2.8-3.0 ppm.

Ring Protons (CH₂ and CH): The protons on the pyrrolidinone ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The CH₂ group at position 5 (adjacent to the nitrogen) and the CH₂ group at position 3 (adjacent to the carbonyl group) will have distinct chemical shifts. The single proton at position 4, being attached to a chiral center, will also appear as a multiplet.

Hydroxymethyl Protons (CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to show separate signals, likely as a doublet of doublets or a multiplet, due to coupling with the proton at position 4.

Hydroxyl Proton (OH): The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature. It can be identified by its disappearance upon the addition of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment produces a distinct signal.

Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring is the most deshielded and will appear at the lowest field, typically in the range of 170-180 ppm.

Ring Carbons: The carbon atoms of the pyrrolidinone ring will resonate at different chemical shifts. The carbon attached to the nitrogen (C5) will be in a different region compared to the carbon adjacent to the carbonyl group (C3) and the substituted carbon (C4).

N-CH₃ Carbon: The carbon of the N-methyl group will appear at a higher field, typically around 30 ppm.

Hydroxymethyl Carbon (CH₂OH): The carbon of the hydroxymethyl group will be found in the region typical for carbons attached to an oxygen atom, generally between 60-70 ppm.

Predicted NMR Data for this compound

The following tables provide predicted ¹H and ¹³C NMR chemical shifts based on known data for similar pyrrolidinone structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.9 | s (singlet) |

| H-3a, H-3b | ~2.3 - 2.6 | m (multiplet) |

| H-4 | ~2.7 - 2.9 | m (multiplet) |

| H-5a, H-5b | ~3.2 - 3.5 | m (multiplet) |

| CH₂OH | ~3.6 - 3.8 | m (multiplet) |

| OH | Variable | br s (broad singlet) |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~30 |

| C-3 | ~35 |

| C-4 | ~45 |

| C-5 | ~50 |

| CH₂OH | ~65 |

| C=O (C-2) | ~175 |

Mass Spectrometry Techniques in Characterization of Pyrrolidin-2-one Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₆H₁₁NO₂, the expected monoisotopic mass is approximately 129.07898 u.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

The fragmentation of the molecular ion provides valuable structural information. For N-alkyl pyrrolidinones, fragmentation often occurs via cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. Common fragmentation pathways for this compound could include:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would result in a fragment ion with a loss of 31 u.

Ring opening and subsequent fragmentation: The pyrrolidinone ring can undergo cleavage, leading to a variety of smaller fragment ions.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related compounds.

Predicted Mass Spectrometry Data for this compound

The following table shows predicted m/z values for various adducts of a structurally similar compound, 4-(hydroxymethyl)-4-methylpyrrolidin-2-one, which can serve as a reference.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 130.08626 |

| [M+Na]⁺ | 152.06820 |

| [M+K]⁺ | 168.04214 |

| [M+NH₄]⁺ | 147.11280 |

Chiroptical Methods for Stereochemical Assignment

Since this compound contains a chiral center at the C4 position, it can exist as two enantiomers. Chiroptical methods are a group of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules and are therefore crucial for determining the absolute configuration (the specific R or S configuration) of each enantiomer.

The primary chiroptical methods include:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. Chiral molecules exhibit characteristic ECD spectra, with positive or negative bands (Cotton effects) corresponding to electronic transitions. The ECD spectrum of one enantiomer is a mirror image of the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of a molecule and provides a detailed fingerprint of its three-dimensional structure, including its absolute configuration. Similar to ECD, the comparison of experimental and computationally predicted VCD spectra allows for the unambiguous assignment of stereochemistry.

The application of these chiroptical techniques is particularly valuable when crystallographic methods, such as X-ray diffraction, are not feasible. For pyrrolidinone derivatives, the conformation of the five-membered ring and the orientation of the substituents significantly influence the chiroptical properties. Theoretical calculations are therefore essential to accurately model these conformational preferences and predict the resulting spectra for a reliable stereochemical assignment.

Applications in Advanced Chemical Synthesis

Role as a Key Synthetic Building Block for Complex Molecules

The structural features of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one make it an attractive starting material for the synthesis of more complex molecules. The hydroxyl group can be readily converted into a variety of other functional groups, such as halides, azides, or ethers, providing a handle for further synthetic transformations. Additionally, the lactam ring can be opened or modified to generate a range of linear or heterocyclic structures.

One notable application of this building block is in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as modulators of biological pathways implicated in various diseases. The pyrrolidinone core can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for effective interaction with biological targets.

| Derivative of this compound | Synthetic Transformation | Potential Application |

|---|---|---|

| 4-(Azidomethyl)-1-methylpyrrolidin-2-one | Conversion of hydroxyl to azide | Precursor for triazole-containing compounds via click chemistry |

| 1-Methyl-5-oxopyrrolidine-3-carbaldehyde | Oxidation of the hydroxymethyl group | Intermediate for the synthesis of heterocyclic compounds |

| Substituted pyrrolidines | Reductive opening of the lactam ring | Scaffolds for peptidomimetics and other bioactive molecules |

Utilization in Chiral Synthesis as an Auxiliary or Ligand Scaffold

In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, chiral building blocks are indispensable. While this compound is often supplied as a racemic mixture, its chiral variants, which can be obtained through resolution or asymmetric synthesis, are valuable tools for inducing stereoselectivity in chemical reactions.

The chiral pyrrolidinone framework can function as a chiral auxiliary , a temporary functional group that directs the stereochemical outcome of a reaction on a substrate. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. The rigid structure of the pyrrolidinone ring effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to a high degree of stereocontrol.

Furthermore, the hydroxymethyl group provides a convenient attachment point for the development of chiral ligand scaffolds . By coordinating to a metal center, these ligands can create a chiral environment that influences the stereochemical course of a metal-catalyzed reaction, such as asymmetric hydrogenation or carbon-carbon bond formation. The modular nature of these scaffolds allows for the tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation.

Intermediates in Natural Product Synthesis and Analogues

The pyrrolidinone motif is a common structural feature in a wide variety of natural products, many of which exhibit significant biological activity. nih.gov The total synthesis of these complex molecules often relies on the use of versatile and readily available building blocks. Chiral pyrrolidinones, including derivatives of this compound, can serve as crucial intermediates in the construction of these natural product skeletons. researchgate.netnih.gov

For example, the synthesis of alkaloids and other nitrogen-containing natural products frequently involves the elaboration of a pyrrolidinone core. nih.gov The functional handles present on this compound allow for the stepwise introduction of the necessary substituents and the construction of additional rings to build up the complex architecture of the target natural product.

Beyond the synthesis of the natural products themselves, this building block is also valuable for the preparation of natural product analogues . By modifying the structure of the pyrrolidinone intermediate, chemists can create a library of related compounds that can be screened for improved biological activity, enhanced pharmacokinetic properties, or novel modes of action. This approach is a cornerstone of modern drug discovery and development.

| Natural Product Class | Role of Pyrrolidinone Intermediate | Example of Synthetic Strategy |

|---|---|---|

| Alkaloids | Core scaffold for ring construction | Annulation reactions to form fused ring systems |

| Macrolides | Incorporation as a chiral fragment | Coupling of the pyrrolidinone unit to a macrocyclic backbone |

| Peptidomimetics | Constrained amino acid surrogate | Solid-phase or solution-phase peptide synthesis |

Biological Activity and Medicinal Chemistry Research of 4 Hydroxymethyl 1 Methylpyrrolidin 2 One and Its Analogues

Pyrrolidin-2-one Core as a Privileged Scaffold in Bioactive Molecules

The pyrrolidin-2-one, a five-membered lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This distinction is due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. benthamdirect.comresearchgate.netresearchgate.net Its structural features, including a hydrogen bond acceptor and a hydrophobic surface, allow it to interact with a variety of biological targets with high affinity and specificity. The pyrrolidin-2-one ring is a key component in a range of natural products and synthetic drugs, demonstrating its versatility and importance in drug discovery. nih.govfrontiersin.org

The significance of this scaffold is evident in the broad spectrum of pharmacological activities exhibited by molecules containing this core, including nootropic, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. The ability of the pyrrolidin-2-one ring to serve as a versatile template for the development of novel therapeutic agents underscores its "privileged" status in the field of medicinal chemistry. benthamdirect.comresearchgate.net

Structure-Activity Relationship (SAR) Studies on Functionalized Pyrrolidin-2-ones

Structure-activity relationship (SAR) studies on functionalized pyrrolidin-2-ones have been instrumental in elucidating the impact of various substituents on their biological activities. The nature, position, and stereochemistry of substituents on the pyrrolidin-2-one ring can profoundly influence the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov

For instance, in the context of anticonvulsant activity, the introduction of specific aromatic or aliphatic groups at the N-1 position of the pyrrolidin-2-one ring has been shown to be a critical determinant of efficacy. Similarly, substitutions at the C3, C4, and C5 positions have been explored to modulate activity and selectivity for various targets. The spatial arrangement of these substituents is also crucial, with different stereoisomers often exhibiting distinct biological profiles. These SAR studies provide a rational basis for the design of new pyrrolidin-2-one derivatives with optimized therapeutic potential. nih.gov

A summary of the influence of substituents on the biological profiles of pyrrolidin-2-one derivatives is presented in the table below.

| Position of Substitution | Type of Substituent | Resulting Biological Profile |

| N-1 | Aromatic/Aliphatic groups | Modulates anticonvulsant and other CNS activities |

| C-3 | Various functional groups | Influences potency and selectivity for different targets |

| C-4 | Phenyl groups | Can impart nootropic and neuroprotective effects |

| C-5 | Hydroxymethyl and other groups | Can be critical for specific receptor interactions |

Pharmacological Relevance of Related Pyrrolidinone Derivatives

Several pyrrolidinone derivatives have been investigated for their potential as anti-inflammatory and antihypertensive agents. researchgate.netresearchgate.net The anti-inflammatory effects of some of these compounds are attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. For example, certain pyrrolidinone analogs have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. researchgate.net

In the realm of cardiovascular diseases, a number of 1-substituted pyrrolidin-2-one derivatives have been synthesized and evaluated for their antihypertensive effects. These compounds often exert their action through mechanisms such as the blockade of α-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. The versatility of the pyrrolidin-2-one scaffold allows for the incorporation of various pharmacophoric features to achieve the desired anti-inflammatory or antihypertensive activity. researchgate.net

Pyrrolidinone analogs have been shown to interact with a variety of receptor systems in the body, leading to a range of pharmacological effects. nih.gov For instance, certain derivatives have been developed as selective ligands for nicotinic acetylcholine (B1216132) receptors, while others have shown affinity for muscarinic acetylcholine receptors, suggesting their potential in treating cognitive disorders.

Furthermore, some pyrrolidinone-based compounds have been identified as modulators of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction underlies the anticonvulsant properties observed in some of these analogs. The ability to fine-tune the substituent patterns on the pyrrolidin-2-one ring allows for the development of compounds with high selectivity for specific receptor subtypes, thereby minimizing off-target effects. nih.gov

The interaction of pyrrolidinone derivatives with their biological targets can trigger a cascade of cellular responses. For example, in the context of their antitumor activity, some analogs have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

In neuronal cells, certain pyrrolidinone derivatives can enhance synaptic plasticity and protect against excitotoxicity, which are cellular mechanisms relevant to their nootropic and neuroprotective effects. The diverse cellular responses induced by this class of compounds highlight their potential to address a wide range of pathological conditions. nih.gov

| Compound Class | Biological Target/Mechanism | Induced Cellular Response |

| Antitumor Pyrrolidinones | Apoptosis-related signaling pathways | Induction of apoptosis in cancer cells |

| Nootropic Pyrrolidinones | Neuronal receptors and ion channels | Enhanced synaptic plasticity, neuroprotection |

| Anti-inflammatory Pyrrolidinones | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis |

Mechanisms of Action and Potential Therapeutic Applications

While direct research on the mechanisms of action and therapeutic applications of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one is limited in publicly available literature, extensive studies on its structural analogues provide significant insights into its potential biological activities. The pyrrolidin-2-one core is a versatile scaffold that has been explored for a wide range of therapeutic targets. The following sections detail the mechanisms of action and potential therapeutic applications of analogues of this compound, categorized by their biological effects.

Anti-Inflammatory Activity

Several analogues of this compound have demonstrated notable anti-inflammatory properties through various mechanisms.

One key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). For instance, a pyrrolidinone derivative, 1-[3-(3-pyridyl)-acryloyl]-2-pyrrolidinone hydrochloride (N2733), has been shown to inhibit the expression of iNOS induced by cytokines. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking IκBα degradation, N2733 prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators like nitric oxide (NO). nih.gov

Another related mechanism involves the direct inhibition of iNOS. A series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated for their anti-inflammatory effects. nih.gov Several of these compounds exhibited significant inhibitory activity against NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Molecular docking studies suggest that these compounds bind to the active site of iNOS, with interactions stabilized by hydrogen bonds and van der Waals forces. nih.gov The most potent of these compounds, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, displayed an IC₅₀ value of 43.69 ± 5.26 µM for NO inhibition. nih.gov

Furthermore, N-methyl-2-pyrrolidone (NMP), a structurally similar solvent, has been identified as a bioactive anti-inflammatory agent. nih.gov Its mechanism of action involves the activation of Krüppel-like factor 2 (KLF2), a transcription factor with potent anti-inflammatory properties in endothelial cells and monocytes. nih.gov NMP treatment leads to increased KLF2 expression, which in turn suppresses the production of pro-inflammatory cytokines and adhesion molecules. nih.gov This activity suggests a potential therapeutic application in vascular inflammatory diseases such as atherosclerosis. nih.gov

Interactive Data Table: Anti-Inflammatory Activity of this compound Analogues

| Compound/Analogue | Mechanism of Action | Key Findings | Potential Therapeutic Application |

| 1-[3-(3-pyridyl)-acryloyl]-2-pyrrolidinone hydrochloride (N2733) | Inhibition of NF-κB activation by preventing IκBα phosphorylation and degradation. nih.gov | Dose-dependently inhibited IL-1β-stimulated NO production and iNOS expression. nih.gov | Inflammatory conditions, endotoxemic shock. nih.gov |

| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Inhibition of inducible nitric oxide synthase (iNOS). nih.gov | IC₅₀ of 43.69 ± 5.26 µM for nitric oxide (NO) production inhibition. nih.gov | Inflammatory diseases. nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | Activation of Krüppel-like factor 2 (KLF2). nih.gov | Reduces expression of pro-inflammatory cytokines and adhesion molecules. nih.gov | Atherosclerosis and other vascular inflammatory diseases. nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Inhibition of COX-1, COX-2, and 5-LOX enzymes. mdpi.com | IC₅₀ values of 314 µg/mL (COX-1), 130 µg/mL (COX-2), and 105 µg/mL (5-LOX). mdpi.com | Inflammation and analgesia. mdpi.com |

Neuroprotective and Neuromodulatory Effects

The pyrrolidine (B122466) scaffold is a common feature in molecules targeting the central nervous system, and analogues of this compound have been investigated for their potential in treating neurodegenerative diseases.

A significant area of research is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. nih.gov A series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and shown to possess promising inhibitory activity against both AChE and BChE. nih.gov Molecular modeling studies have helped to elucidate the binding interactions of these compounds within the active sites of the enzymes. nih.gov

Beyond direct enzyme inhibition, the pyrrolidine core is being explored for the development of multi-target-directed ligands (MTDLs) for Alzheimer's disease. mdpi.com This approach aims to simultaneously address multiple pathological aspects of the disease, such as amyloid-β (Aβ) aggregation, oxidative stress, and cholinergic dysfunction. mdpi.com

Interactive Data Table: Neuroprotective and Neuromodulatory Activity of this compound Analogues

| Compound/Analogue | Mechanism of Action | Key Findings | Potential Therapeutic Application |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov | Showed promising efficacy against both AChE and BChE, with selectivity towards AChE. nih.gov | Alzheimer's disease and other neurodegenerative disorders with cholinergic deficits. nih.gov |

| Pyrrolidine-containing derivatives | Antagonism of the chemokine receptor CXCR4. frontiersin.org | A derivative with pyridine, piperazine, and pyrimidine (B1678525) moieties showed strong binding affinity to CXCR4 (IC₅₀ = 79 nM). frontiersin.org | HIV infection, inflammation, and cancer metastasis. frontiersin.org |

Anticancer and Antimicrobial Activities

The pyrrolidin-2-one structure has also been incorporated into compounds with potential anticancer and antimicrobial properties.

In the context of cancer, some pyrrolidine derivatives have been designed as inhibitors of matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.gov A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been shown to inhibit MMP-2 and MMP-9, leading to the suppression of cancer cell migration and invasion. nih.gov One of these compounds also demonstrated anti-angiogenic effects in vitro and suppressed pulmonary metastasis in a mouse model. nih.gov

Additionally, some pyrrolidin-2-one derivatives have exhibited antibacterial activity against various bacterial strains. rdd.edu.iq

Interactive Data Table: Anticancer and Antimicrobial Activity of this compound Analogues

| Compound/Analogue | Mechanism of Action | Key Findings | Potential Therapeutic Application |

| 4-Phenoxybenzenesulfonyl pyrrolidine derivatives | Inhibition of matrix metalloproteinases (MMP-2 and MMP-9). nih.gov | Significantly suppressed migration and invasion of cancer cells and exhibited anti-angiogenic effects. nih.gov | Cancer, particularly in preventing metastasis. nih.gov |

| Various pyrrolidine-2-one derivatives | Not fully elucidated. | Showed good antibacterial activity against certain types of bacteria. rdd.edu.iq | Bacterial infections. rdd.edu.iq |

Future Perspectives and Directions in Research on 4 Hydroxymethyl 1 Methylpyrrolidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolidinone derivatives has traditionally involved methods that are often not environmentally friendly. chemicalbook.com Future research will likely prioritize the development of green and sustainable synthetic routes to 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This includes the exploration of one-pot multicomponent reactions, which offer advantages such as reduced waste, lower energy consumption, and simplified purification processes. rsc.orgtandfonline.com The use of ultrasound irradiation, for instance, has been shown to promote the synthesis of pyrrolidinone derivatives efficiently and in shorter reaction times. rsc.org

Furthermore, there is a growing interest in employing catalyst-free and solvent-free conditions, which align with the principles of green chemistry. tandfonline.com Researchers are also exploring the use of renewable starting materials to create bio-based pyrrolidinones. vjs.ac.vn For the synthesis of N-methylpyrrolidines, methods utilizing copper- and nickel-modified ZSM-5 as efficient catalysts in one-pot reactions from readily available starting materials like 1,4-butanediol (B3395766) and methylamine (B109427) are being developed. rsc.org Another green approach involves the synthesis of N-methylpyrrolidine in an aqueous medium using potassium carbonate as a catalyst. vjs.ac.vnresearchgate.net These sustainable methodologies could be adapted for the large-scale and environmentally responsible production of this compound.

A potential synthetic strategy could involve the functionalization of the pre-formed pyrrolidinone ring. nih.gov For instance, a Smiles-Truce cascade reaction has been utilized for the synthesis of functionalized pyrrolidinone scaffolds. acs.org This type of reaction allows for the introduction of various substituents onto the pyrrolidinone core, which could be adapted to introduce the hydroxymethyl group at the 4-position.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Multicomponent Reactions | Multiple reactions in a single vessel | Increased efficiency, reduced waste, and simplified purification. |

| Ultrasound-Promoted Synthesis | Use of ultrasonic waves to accelerate reactions | Shorter reaction times and improved yields. |

| Catalyst and Solvent-Free Conditions | Reactions conducted without catalysts or solvents | Environmentally friendly and cost-effective. |

| Bio-based Synthesis | Utilization of renewable starting materials | Reduced reliance on fossil fuels and increased sustainability. |

| Functionalization of Pyrrolidinone Ring | Modification of a pre-existing pyrrolidinone scaffold | Versatile approach to introduce desired functional groups. |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The pyrrolidinone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov Given this broad spectrum of activity, it is highly probable that this compound possesses undiscovered biological activities and therapeutic potential.

Future research should involve comprehensive screening of this compound against a variety of biological targets. For instance, many pyrrolidinone derivatives have shown promise as anti-inflammatory agents. nih.gov Therefore, evaluating the anti-inflammatory effects of this compound would be a logical starting point. Similarly, its potential as an anticonvulsant could be investigated, as several pyrrolidine-2,5-dione derivatives have demonstrated significant activity in this area. nih.gov

The presence of the hydroxymethyl group at the 4-position may confer unique pharmacological properties. This functional group can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to biological targets. The exploration of its potential as an inhibitor of enzymes such as cyclooxygenase (COX) or as an antagonist for specific receptors could unveil novel therapeutic applications. nih.govnih.gov The chiral nature of some pyrrolidinone derivatives has been shown to be crucial for their biological activity, and this aspect should also be considered in future studies of this compound. researchgate.netmalayajournal.org

| Potential Biological Activity | Rationale based on Pyrrolidinone Derivatives |

| Anti-inflammatory | Many pyrrolidinone analogs exhibit anti-inflammatory properties. nih.gov |

| Anticonvulsant | Pyrrolidine-2,5-diones have shown significant anticonvulsant effects. nih.gov |

| Anticancer | Certain pyrrolidinone derivatives have demonstrated antiproliferative activity. nih.gov |

| Antimicrobial | The pyrrolidinone scaffold is present in various antibacterial and antifungal agents. frontiersin.org |

| Enzyme Inhibition | The hydroxymethyl group may enhance binding to enzyme active sites. |

Computational Chemistry and Molecular Modeling for Pyrrolidin-2-one Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery that can significantly accelerate the design and development of new therapeutic agents. scispace.com In the context of this compound, these techniques can be employed to predict its physicochemical properties, understand its interactions with biological targets, and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a correlation between the structural features of pyrrolidinone derivatives and their biological activities. nih.govresearchgate.net Such models can help in identifying the key molecular descriptors that govern the therapeutic effects of these compounds. For instance, a QSAR study on antiarrhythmic pyrrolidin-2-one derivatives revealed the importance of specific topological and quantum-chemical descriptors for their activity. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound to the active site of various enzymes and receptors. nih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to the molecule that could enhance its binding affinity and selectivity. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as its reactivity and stability, which are crucial for understanding its chemical behavior and metabolic fate. nih.govmdpi.com

By integrating these computational approaches, researchers can rationally design novel pyrrolidin-2-one derivatives based on the this compound scaffold with improved pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of new and effective therapeutic agents. scispace.com

| Computational Technique | Application in Pyrrolidin-2-one Research |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with biological activity and predict the potency of new derivatives. nih.govresearchgate.net |

| Molecular Docking | To predict the binding orientation and affinity of the compound to a target protein. nih.gov |

| Density Functional Theory (DFT) | To understand the electronic properties, reactivity, and stability of the molecule. nih.govmdpi.com |

| ADMET Prediction | To assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compound. nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one with high stereochemical purity?

To achieve stereochemical purity, enantioselective synthesis routes should prioritize chiral catalysts or enantiomerically pure starting materials. For example, asymmetric hydrogenation or enzymatic resolution can isolate (5S)- or (5R)-stereoisomers, as demonstrated in the synthesis of related pyrrolidinone derivatives . Key steps include:

- Use of chiral auxiliaries to control stereochemistry during ring closure.

- Purification via preparative HPLC with chiral stationary phases to separate enantiomers.

- Confirmation of enantiomeric excess (ee) using polarimetry or chiral GC/HPLC.

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic techniques?

Structural elucidation requires a combination of:

- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry. For example, a related pyrrolidin-2-one derivative was analyzed at 100 K with an R factor of 0.048, confirming the lactam ring geometry and substituent orientation .

- NMR spectroscopy : Use - and -NMR to identify hydroxymethyl (-CHOH) and methyl groups. -NMR typically shows the lactam proton at δ 4.2–4.5 ppm and methyl groups at δ 1.2–1.5 ppm.

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H] for CHNO: 158.0947).

Q. What safety precautions are critical when handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous pyrrolidinone derivatives require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Contradictions often arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals and verify connectivity. For example, HMBC can confirm lactam carbonyl interactions with adjacent protons .

- Dynamic NMR experiments : Detect tautomeric equilibria by varying temperature.

- High-resolution mass spectrometry (HRMS) : Rule out impurities by matching exact mass with theoretical values.

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Optimization involves systematic screening:

- Catalyst selection : Test Lewis acids (e.g., ZnCl) or organocatalysts for ring-closing reactions. For example, pyrrolidine catalysts enhance nucleophilic attack in related lactam syntheses .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Higher temperatures (80–100°C) favor cyclization but may increase side reactions. Monitor via TLC or in-situ IR.

Q. How does the steric and electronic environment of this compound influence its reactivity in multi-step syntheses?

The hydroxymethyl group acts as both an electron donor and steric hindrance:

- Nucleophilic reactions : The -CHOH group can undergo oxidation to carboxylic acids or act as a leaving group in substitution reactions.

- Ring-opening reactions : Under acidic conditions, the lactam ring opens to form amino alcohols, which can be functionalized further .

- Steric effects : Methyl substitution at position 1 directs regioselectivity in electrophilic aromatic substitution or cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.